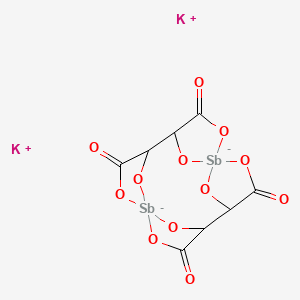
Antimony potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by reacting tartaric acid with antimony trichloride. The molar ratio of tartaric acid to antimony trichloride is maintained at approximately 1:1. The reaction is carried out in deionized water at a temperature range of 90-120°C for 0.5-2 hours. The resulting solution is then cooled, concentrated, and the solid product is washed with an organic solvent to obtain pure this compound tartrate .
Industrial Production Methods: In industrial settings, the preparation of this compound tartrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced as a hydrate to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including oxidation, reduction, and thermal decomposition.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Thermal Decomposition: When heated, this compound tartrate decomposes to form antimony trioxide (Sb₂O₃) and other potassium antimony oxides.
Major Products Formed:
Oxidation: Oxidized products include antimony pentoxide (Sb₂O₅).
Reduction: Reduced products include antimony metal.
Thermal Decomposition: Major products include antimony trioxide (Sb₂O₃) and potassium antimony oxides.
Scientific Research Applications
Antimony potassium tartrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In the treatment of parasitic diseases, the compound interferes with the parasite’s metabolism and disrupts its cellular functions. The exact molecular targets and pathways are not fully understood, but it is believed to involve the inhibition of key enzymes and the generation of reactive oxygen species .
Comparison with Similar Compounds
Sodium stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Potassium antimonate: Used as a flame retardant and in various industrial applications.
Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a medicinal compound and its diverse range of applications in different fields. Unlike other antimony compounds, it has been extensively studied for its emetic properties and its role in treating parasitic infections .
Properties
IUPAC Name |
dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJUCWZGYWASLH-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4K2O12Sb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858781 |
Source


|
| Record name | Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11071-15-1 |
Source


|
| Record name | Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
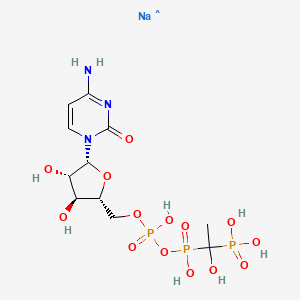
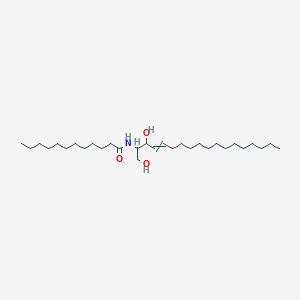
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
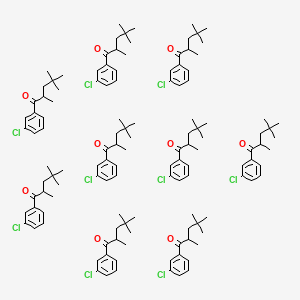
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)

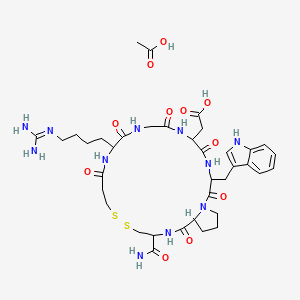
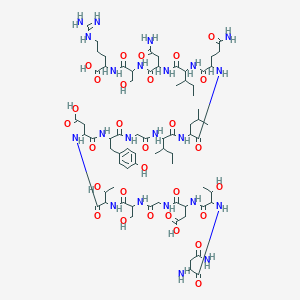
![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
